3-(4-Chlorobenzene-1-sulfinyl)-4H-1-benzopyran-4-one
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Overview
Description
3-(4-Chlorobenzene-1-sulfinyl)-4H-1-benzopyran-4-one is a chemical compound that belongs to the class of organic compounds known as benzopyrans. These compounds are characterized by a benzene ring fused to a pyran ring. The presence of the 4-chlorobenzene-1-sulfinyl group adds unique chemical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 3-(4-Chlorobenzene-1-sulfinyl)-4H-1-benzopyran-4-one typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with a benzopyran derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfinyl group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(4-Chlorobenzene-1-sulfinyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom in the 4-chlorobenzene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Chlorobenzene-1-sulfinyl)-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzene-1-sulfinyl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound effective in various applications.
Comparison with Similar Compounds
Similar compounds include other benzopyran derivatives and sulfinyl-containing compounds. Compared to these, 3-(4-Chlorobenzene-1-sulfinyl)-4H-1-benzopyran-4-one is unique due to the presence of both the benzopyran and 4-chlorobenzene-1-sulfinyl groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 4-Chlorobenzene-1-sulfinyl chloride
- 4-Chlorobenzenesulfonyl chloride
- Benzopyran derivatives without the sulfinyl group
These compounds share some chemical properties but differ in their reactivity and applications.
Properties
CAS No. |
113272-05-2 |
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Molecular Formula |
C15H9ClO3S |
Molecular Weight |
304.7 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfinylchromen-4-one |
InChI |
InChI=1S/C15H9ClO3S/c16-10-5-7-11(8-6-10)20(18)14-9-19-13-4-2-1-3-12(13)15(14)17/h1-9H |
InChI Key |
YKFRTDOFWNSUOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)S(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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